molecular formula C12H19N3O B1438262 2-[Butyl(methyl)amino]-N'-hydroxybenzenecarboximidamide CAS No. 1021244-79-0

2-[Butyl(methyl)amino]-N'-hydroxybenzenecarboximidamide

Cat. No. B1438262
M. Wt: 221.3 g/mol
InChI Key: IBNWCZXWPRXPMK-UHFFFAOYSA-N
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Description

2-[Butyl(methyl)amino]-N'-hydroxybenzenecarboximidamide (BMAH) is an organic compound with a wide range of applications in scientific research. First synthesized in the 1970s, BMAH has been used in a variety of fields, including biochemistry, physiology, and pharmacology. This compound has been used in the synthesis of a number of drugs, as a reagent in the synthesis of other compounds, and as a tool for studying the effects of drugs on biological systems.

Scientific Research Applications

Synthesis and Formation in Chemistry

  • Synthesis of New Compounds : The study by Canpolat and Kaya (2005) demonstrates the synthesis of N-(4-{[(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]amino}butyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide and its mononuclear complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II). These findings highlight the chemical's potential in creating new compounds and its reactivity with various metals (Canpolat & Kaya, 2005).

Applications in Organic Chemistry

  • Catalytic Aminocarbonylation : Müller et al. (2005) investigated the use of amino acid methyl esters in palladium-catalyzed aminocarbonylation, indicating the chemical's role in facilitating aminocarbonylation reactions. This can be important for the synthesis of various organic compounds (Müller et al., 2005).

Chemical Reactions and Properties

  • Hydrolysis Studies : Research by Iwanami et al. (1964) explored the hydrolysis of compounds like 2-Oxo-3-ethoxycarbonylmethylenepiperazine, derived from reactions involving similar chemical structures. This study sheds light on the hydrolytic behavior of related compounds (Iwanami et al., 1964).

Applications in Material Science

  • Polyimide Synthesis : Chern and Tsai (2008) conducted a study on the synthesis of new polyimides containing tert-butyl side groups using compounds related to 2-[Butyl(methyl)amino]-N'-hydroxybenzenecarboximidamide. This research is significant for developing materials with low dielectric constants and high organosolubility, beneficial in electronics and material science (Chern & Tsai, 2008).

Biomedical Research

  • Aminohydroxylation for Biological Studies : Csatayová et al. (2011) utilized aminohydroxylation of tert-butyl sorbate for the asymmetric synthesis of compounds like 3,6-dideoxy-3-amino-L-talose. This process can be crucial for creating bioactive molecules for medical and pharmaceutical research (Csatayová et al., 2011).

Environmental Chemistry

  • CO2 Conversion in Green Chemistry : Yue et al. (2017) studied the use of amino acid ionic liquids for CO2 conversion to form cyclic carbonate under solvent-free conditions. This indicates the potential application of the chemical in environmental chemistry, particularly in CO2 utilization and green chemical processes (Yue et al., 2017).

Safety And Hazards

The safety data sheet for 2-[Butyl(methyl)amino]-N’-hydroxybenzenecarboximidamide is not available in the sources I found .

properties

IUPAC Name

2-[butyl(methyl)amino]-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-3-4-9-15(2)11-8-6-5-7-10(11)12(13)14-16/h5-8,16H,3-4,9H2,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNWCZXWPRXPMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=CC=CC=C1C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(C)C1=CC=CC=C1/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Butyl(methyl)amino]-N'-hydroxybenzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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